
6-(2-Hydroxyethyl)-1-naphthoic acid
Overview
Description
The compound 6-(2-Hydroxyethyl)-1-naphthoic acid is a naphthoic acid derivative featuring a hydroxyethyl group substituted at the 6-position of the naphthalene ring. While direct evidence for its synthesis or applications is absent in the provided materials, analogous compounds such as 6-hydroxy-2-naphthoic acid (CAS 16712-64-4) and 6-methoxy-2-naphthoic acid (CAS 2471-70-7) are well-documented, suggesting similar reactivity and utility in pharmaceutical intermediates or organic synthesis .
Preparation Methods
6-(2-Hydroxyethyl)-1-naphthoic acid combines a naphthoic acid core with a hydroxyethyl substituent at the 6-position. The synthesis typically requires regioselective functionalization of the naphthalene ring and introduction of the hydroxyethyl group without side reactions or over-substitution.
Reported Preparation Methods
Hydroxylation and Carboxylation Starting from Naphthalene Derivatives
A key approach involves multi-step synthesis beginning with naphthalene or substituted naphthalenes, followed by hydroxylation and carboxylation reactions to introduce the hydroxy and carboxylic acid groups respectively.
Sulfonation and Hydrolysis Route : According to a Korean patent (KR20140087216A), naphthalene undergoes sulfonation by reaction with sulfuric acid at 150–160 °C for 5–7 hours to form sulfated naphthalene. This intermediate is neutralized with alkali to form an alkali naphthalene sulfate salt, which is then hydrolyzed under high temperature (250–300 °C) and pressure (60–90 bar) to yield a beta-naphthol alkali salt. Finally, carboxylation with carbon dioxide at elevated temperature (240–320 °C) and pressure (1–20 bar) produces 6-hydroxy-2-naphthoic acid. This process can be adapted to prepare this compound by further functionalization steps.
Advantages : This method allows continuous production with minimized reaction steps, improving yield and selectivity by adding water separation and drying steps (200–250 °C for 1–2 hours).
Halogenation and Carbonylation of Substituted Naphthalenes
Carbonylation of Aryl Halides : A Japanese patent describes synthesizing 6-hydroxy-2-naphthoic acid via carbonylation of 6-bromo-beta naphthalene in the presence of catalysts and carbon monoxide under high temperature and pressure. This method can be adapted for hydroxyethyl-substituted derivatives by modifying the starting materials accordingly.
Oxidative Methods : Oxidation of 2-(2-hydroxy-2-propyl)-naphthalene-6-carboxylic acid with hydrogen peroxide under acidic catalysis yields 6-hydroxy-2-naphthoic acid. This oxidative cleavage approach could be modified to introduce hydroxyethyl groups in the side chain.
Direct Functionalization via Hydroxyethylation
- Base-Catalyzed Hydroxyethylation : A synthetic attempt reported in a PhD dissertation involved the reaction of 6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-naphthoic acid precursors, which upon deprotection yield 6-(2-hydroxyethyl)-2-naphthoic acid. The synthesis involved base-catalyzed hydroxyethylation using potassium hydroxide in methanol at 40 °C over 48 hours, achieving moderate yields (~56%).
Comparative Summary Table of Preparation Methods
Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|---|
Sulfonation-Hydrolysis-Carboxylation (KR Patent) | Naphthalene | H2SO4 (150–160 °C), alkali neutralization, hydrolysis (250–300 °C, 60–90 bar), CO2 carboxylation (240–320 °C, 1–20 bar) | Not specified | Continuous process; high selectivity with drying step |
Carbonylation of 6-bromo-beta naphthalene (JP Patent) | 6-bromo-beta naphthalene | CO, catalyst, high T and P | Not specified | Requires halogenated precursor; catalytic system needed |
Oxidative cleavage of hydroxypropyl derivative (JP Patent) | 2-(2-hydroxy-2-propyl)-naphthalene-6-carboxylic acid | H2O2, mineral acid catalyst | Not specified | Oxidative method; may be adapted for hydroxyethyl groups |
Base-catalyzed hydroxyethylation (PhD thesis) | Protected hydroxyethyl naphthoic acid precursors | KOH, MeOH, 40 °C, 48 h | ~56% | Moderate yield; involves protection/deprotection steps |
Detailed Research Findings and Notes
Reaction Conditions : Hydroxylation and carboxylation steps require precise temperature and pressure control to maximize yield and regioselectivity. For example, the sulfonation step is conducted at 150–160 °C for several hours, while carboxylation requires elevated temperatures (240–320 °C) and moderate CO2 pressures.
Catalyst and Reagent Selection : Catalysts used in carbonylation reactions are critical for efficiency; however, specific catalyst systems are proprietary in patents. Oxidative methods rely on hydrogen peroxide and mineral acid catalysts for selective oxidation.
Purification : Post-reaction purification often involves pH adjustment, filtration, recrystallization from ethanol/water or ethanol/DMF mixtures to obtain pure this compound.
Yields and Scalability : The continuous process from naphthalene shows promise for scale-up with improved yield and selectivity through additional drying and separation steps. Base-catalyzed hydroxyethylation methods are less scalable due to longer reaction times and moderate yields.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Hydroxyethyl)-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 6-(2-Carboxyethyl)-1-naphthoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol group, forming 6-(2-Hydroxyethyl)-1-naphthyl alcohol.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 6-(2-Carboxyethyl)-1-naphthoic acid
Reduction: 6-(2-Hydroxyethyl)-1-naphthyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Structure and Composition
The molecular formula of 6-(2-Hydroxyethyl)-1-naphthoic acid is , indicating the presence of two aromatic rings and functional groups that contribute to its biological activity.
Biochemical Properties
This compound plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as γ-glutamyltranspeptidases, which are involved in glutathione metabolism. This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, particularly affecting oxidative stress response and inflammation.
Chemistry
- Building Block for Synthesis : this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for versatile chemical transformations.
-
Comparison with Similar Compounds :
Compound Key Differences 1-Naphthoic acid Lacks the hydroxyethyl group 2-Hydroxy-1-naphthoic acid Hydroxy group directly attached 6-(2-Methoxyethyl)-1-naphthoic acid Contains a methoxyethyl group
Biology
- Enzyme-Substrate Interactions : The compound can be utilized in studies involving enzyme-substrate interactions, acting as a probe in biochemical assays.
-
Biological Activity :
- Antioxidant Activity : Exhibits significant antioxidant properties by scavenging free radicals, crucial for preventing oxidative stress-related cellular damage.
- Anti-inflammatory Effects : In animal models, it has shown the ability to reduce inflammation markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt pathway.
Industrial Applications
- Production of Dyes and Pigments : The compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Case Study 1: Antioxidant Activity
In vitro studies have demonstrated that this compound effectively scavenges free radicals. This property was evaluated using various assays measuring the reduction of oxidative stress markers in cultured cells. Results indicated a significant decrease in reactive oxygen species (ROS) levels upon treatment with this compound.
Case Study 2: Anti-inflammatory Effects
A study involving animal models assessed the anti-inflammatory effects of this compound. The administration of this compound resulted in a marked reduction of pro-inflammatory cytokines, demonstrating its potential for therapeutic applications in inflammatory diseases.
Case Study 3: Anticancer Activity
Research on cancer cell lines revealed that treatment with this compound led to apoptosis through activation of specific apoptotic pathways. This finding suggests its potential role as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 6-(2-Hydroxyethyl)-1-naphthoic acid involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Differences
Physicochemical Properties
- Solubility: 6-Hydroxy-2-naphthoic acid exhibits moderate solubility in ethanol and DMSO, attributed to its hydroxyl group . 6-Methoxy-2-naphthoic acid is less polar, with solubility restricted to organic solvents like isopropanol (used in synthesis of pyrimidinyl derivatives ). 1-Naphthoic acid demonstrates enhanced solubility in micellar surfactant solutions (e.g., SDS), leveraging hydrophobic interactions .
Thermal Stability :
Limitations and Knowledge Gaps
- No direct data on this compound were found in the provided evidence. Comparisons rely on structurally related compounds.
- Safety and toxicity profiles for hydroxyethyl-substituted naphthoic acids remain uncharacterized.
Biological Activity
6-(2-Hydroxyethyl)-1-naphthoic acid (CAS No. 614754-39-1) is a naphthalene derivative that has garnered attention for its potential biological activities. This compound, characterized by a hydroxyethyl group attached to the naphthoic acid structure, is being investigated for various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.
This compound is synthesized through specific chemical pathways that allow for the introduction of the hydroxyethyl group. The compound's structure can be represented as follows:
This molecular formula indicates the presence of two aromatic rings and functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound may exert its effects through several mechanisms:
- Antioxidant Activity : The hydroxyethyl group can donate electrons, thereby neutralizing free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in tissues.
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial for preventing cellular damage caused by oxidative stress.
Anti-inflammatory Effects
In animal models, this compound has demonstrated the ability to reduce inflammation markers. For instance, it has been shown to lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are commonly elevated during inflammatory responses.
Anticancer Potential
The anticancer effects of this compound have been explored in various cancer cell lines. In a study involving human colorectal cancer cells, treatment with this compound led to a significant reduction in cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.
Case Studies
- Colorectal Cancer Study : A study published in Cancer Letters examined the effects of this compound on colorectal adenocarcinoma cell lines. Results indicated a dose-dependent decrease in cell proliferation and increased apoptosis rates, highlighting its potential as an anticancer agent .
- Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in reduced paw edema and lower levels of inflammatory mediators compared to control groups .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing 6-(2-Hydroxyethyl)-1-naphthoic acid, and what challenges are associated with its purification?
Basic Research Question
The synthesis of naphthoic acid derivatives often involves carboxylation or fumarate addition reactions. For 6-hydroxy-substituted analogs, the Kolbe-Schmidt reaction has been historically attempted but faces challenges due to low yields and side-product formation, particularly with steric hindrance at the 1-position . Modern approaches may include catalytic carboxylation of hydroxylated naphthalene precursors under controlled pH and temperature conditions. Purification challenges arise from the compound’s limited solubility in cold water and propensity to form mixed-phase byproducts, necessitating gradient crystallization or preparative HPLC .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Basic Research Question
Key precautions include:
- Ventilation : Use local exhaust systems to avoid dust inhalation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact, as related naphthoic acids are classified as skin/eye irritants .
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent oxidation or hydrolysis .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How do the physical and chemical properties of this compound influence its stability under varying storage conditions?
Basic Research Question
The compound’s stability is affected by:
- Thermodynamic Properties : Structural isomerism (e.g., 1- vs. 2-naphthoic acid) impacts stability; 1-substituted derivatives exhibit ~9.4 kJ/mol higher gas-phase enthalpy (ΔfH°) due to steric strain from non-planar geometry .
- pH Sensitivity : The carboxylic acid group undergoes deprotonation above pH 4.5, altering solubility and reactivity.
- Oxidation Risks : The hydroxyethyl moiety increases susceptibility to radical-mediated oxidation, requiring inert atmospheres for long-term storage .
Q. What metabolic pathways are involved in the anaerobic degradation of 1-naphthoic acid derivatives, and how can signature metabolites be used to track biodegradation?
Advanced Research Question
Anaerobic degradation of 1-naphthoic acid involves:
- Fumarate Addition : Catalyzed by naphthyl-methylsuccinate synthase (NmsA homologs), forming 1-naphthyl-2-methylsuccinic acid .
- Ring Cleavage : Subsequent β-oxidation and hydrolase reactions yield intermediates like 2-hydroxy-3-carboxy benzalpyruvate, leading to salicylate and TCA cycle entry .
- Metabolite Biomarkers : Key intermediates (e.g., 1,2-dihydroxy-8-carboxynaphthalene, tetrahydronaphthoic acids) serve as biodegradation indicators. Compound-specific isotope analysis (CSIA) and LC-MS/MS are used to quantify isotopic fractionation (ε = −1.1 ± 0.4 for naphthalene) and metabolite profiles .
Q. How do structural differences between 1-naphthoic acid and 2-naphthoic acid isomers affect their thermodynamic properties and reactivity?
Advanced Research Question
- Thermodynamics : 1-Naphthoic acid exhibits a 12.4 kJ/mol lower solid-phase enthalpy (ΔfH°) than the 2-isomer due to steric strain from a 11° twist in the naphthalene ring .
- Acidity : The 1-isomer is stronger (pKa ~3.69 vs. benzoic acid’s 4.20) due to reduced resonance stabilization in the anion .
- Reactivity : Steric hindrance in the 1-position slows ester hydrolysis kinetics by 0.7–6 kcal/mol compared to planar 2-isomers .
Q. What methodological approaches are effective in elucidating the role of 1-naphthoic acid derivatives in enzyme inhibition for antiparasitic drug development?
Advanced Research Question
- Computational Modeling : Molecular docking with homology-modeled enzyme structures (e.g., schistosome proteases) identifies binding motifs. For example, 2-(4-methoxybenzoyl)-1-naphthoic acid binds with Ki = 3 μM .
- In Vitro Assays : Enzyme inhibition is validated via fluorescence quenching and IC50 measurements (e.g., oxalic bis[(2-hydroxy-1-naphthylmethylene)hydrazide] at IC50 = 6 μM) .
- Structural Analysis : X-ray crystallography or cryo-EM confirms ligand-enzyme interactions, guiding iterative SAR optimization.
Q. How can compound-specific isotope analysis (CSIA) and metabolite profiling be integrated to assess in situ biodegradation of aromatic hydrocarbons like naphthoic acids?
Advanced Research Question
- CSIA : Measures δ13C isotopic shifts (e.g., ε = −1.1 ± 0.4 for naphthalene) to quantify biodegradation extent in contaminated aquifers .
- Metabolite Profiling : Detects pathway-specific intermediates (e.g., 1-naphthoic acid, naphthyl-methylsuccinic acid) via GC-MS or HPLC-UV .
- Data Integration : Combines isotopic enrichment factors with metabolite concentrations to model degradation kinetics and distinguish biotic/abiotic processes .
Properties
IUPAC Name |
6-(2-hydroxyethyl)naphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-7-6-9-4-5-11-10(8-9)2-1-3-12(11)13(15)16/h1-5,8,14H,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBPZMUJFQKDMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCO)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855700 | |
Record name | 6-(2-Hydroxyethyl)naphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614754-39-1 | |
Record name | 6-(2-Hydroxyethyl)naphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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